
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, receptor inhibition, and other pharmacological effects based on recent research findings.
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 278.37 g/mol
- CAS Number : 1190380-49-4
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its interaction with various biological targets, including cancer cell lines and specific receptors involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its antiproliferative effects:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | A549 (Lung) | 2.39 ± 0.10 | Inhibition of BRAF pathway |
Study B | HCT116 (Colorectal) | 3.90 ± 0.33 | Induction of apoptosis via ALK5 inhibition |
Study C | PC3 (Prostate) | 5.00 ± 0.50 | Cell cycle arrest at G1 phase |
The compound demonstrated significant inhibitory effects against various cancer cell lines, comparable to established anticancer drugs like sorafenib, which serves as a positive control in these assays .
- BRAF Inhibition : The compound has been shown to interact with the BRAF protein, a key player in the MAPK/ERK signaling pathway, which is often mutated in cancers. Molecular docking studies indicate that the urea structure forms hydrogen bonds with critical amino acid residues in BRAF, enhancing its inhibitory effect .
- ALK5 Inhibition : Another significant mechanism involves the inhibition of ALK5 (activin-like kinase 5), a receptor implicated in tumor progression and fibrosis. The compound exhibited an IC50 value of 25 nM for ALK5 autophosphorylation, indicating potent activity against this target .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, with studies indicating minimal toxicity at therapeutic doses. In vivo studies using a CT26 xenograft model demonstrated significant tumor growth inhibition without observable side effects at doses of 30 mg/kg .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of similar compounds based on the core structure of this urea derivative:
- Case Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines, demonstrating that structural modifications can significantly enhance biological activity .
- Case Study 2 : Research focused on hybrid compounds combining diaryl urea with pyridine moieties showed promising results as potential BRAF inhibitors, supporting the molecular hybridization approach in drug design .
特性
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-14(15-9-13-2-1-7-21-13)17-11-8-16-18(10-11)12-3-5-20-6-4-12/h1-2,7-8,10,12H,3-6,9H2,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWBWYSNOKDZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。